Product packaging for 2-(Benzyloxy)-4-methylpyrimidine(Cat. No.:CAS No. 172898-04-3)

2-(Benzyloxy)-4-methylpyrimidine

Cat. No.: B2785697
CAS No.: 172898-04-3
M. Wt: 200.241
InChI Key: KBYGRYZDJNDSFP-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realm of organic and medicinal chemistry. benthamdirect.comgsconlinepress.com Its derivatives are ubiquitous in nature, forming the structural core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. lifechemicals.com Beyond their biological significance, pyrimidine derivatives have garnered immense interest from synthetic chemists due to their versatile reactivity and broad spectrum of pharmacological activities. benthamdirect.comnih.gov The pyrimidine ring can be readily functionalized at various positions, allowing for the creation of a vast library of analogues with tailored electronic and steric properties. benthamdirect.com This synthetic tractability has led to the development of numerous pyrimidine-based compounds with applications ranging from pharmaceuticals to agrochemicals. lifechemicals.combohrium.com In medicinal chemistry, substituted pyrimidines have been identified as privileged structures, demonstrating a wide array of biological effects including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. gsconlinepress.comnih.govnih.gov

Strategic Importance of Alkoxy- and Aryloxy-Substituted Pyrimidines as Versatile Building Blocks

Among the diverse array of substituted pyrimidines, those bearing alkoxy and aryloxy groups are of particular strategic importance in organic synthesis. These substituents significantly influence the chemical reactivity of the pyrimidine ring. The oxygen atom, being electron-donating through resonance and electron-withdrawing through induction, modulates the electron density of the ring, thereby affecting its susceptibility to nucleophilic and electrophilic attack.

Alkoxy and aryloxy groups can act as directing groups in substitution reactions and can be readily cleaved or transformed into other functional groups, enhancing their utility as synthetic intermediates. For instance, a benzyloxy group can serve as a protective group for a hydroxyl functionality and can be removed under specific conditions to unmask the hydroxyl group at a later stage of a synthetic sequence. This versatility makes alkoxy- and aryloxy-substituted pyrimidines valuable building blocks for the construction of more complex molecular architectures.

Rationale for Dedicated Research on 2-(Benzyloxy)-4-methylpyrimidine within Modern Organic Synthesis

Within the class of benzyloxy-functionalized pyrimidines, this compound has emerged as a compound of significant interest for dedicated research in modern organic synthesis. The rationale for this focus stems from the unique combination of structural features within this molecule. The benzyloxy group at the 2-position and the methyl group at the 4-position impart a specific reactivity pattern to the pyrimidine core.

The benzyloxy group, in particular, is not merely a passive substituent. It can be strategically employed in a variety of chemical transformations. For example, it can be a leaving group in nucleophilic aromatic substitution reactions or can be involved in rearrangements. The methyl group at the 4-position further influences the electronic properties and provides a handle for further functionalization. This specific substitution pattern makes this compound a versatile precursor for the synthesis of a wide range of more complex and potentially bioactive molecules. Its utility as a key intermediate in multi-step syntheses underscores its importance and justifies the continued exploration of its chemistry and applications.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O
InChI Code 1S/C12H12N2O/c1-10-7-8-13-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChI Key KBYGRYZDJNDSFP-UHFFFAOYSA-N
Purity 98%

This data is compiled from available chemical supplier information. sigmaaldrich.com

Related Chemical Structures and Their Applications

Compound NameApplication/Significance
5-(Benzyloxy)-4-tert-butyl-2-cyclopropyl-6-methylpyrimidine 1-Oxide Intermediate in the synthesis of highly substituted pyrimidine N-oxides. thieme-connect.com
2-(Benzyloxy)-3-iodo-4-methylpyridine A related heterocyclic compound used in chemical synthesis. chemicalbook.com
6(4)-(Benzyloxy)pyrimidines Investigated as inactivators of human O6-alkylguanine-DNA alkyltransferase (AGT). psu.edu
4-(Benzyloxy)-2-chloropyridine Used in preparative scale synthesis of SNAr products. rsc.org
6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione Investigated for antiviral activity, particularly against HIV.
2-Benzyloxy-4-methylpyridine Used in the synthesis of 2-substituted 4-pyridylpropionates. psu.edu
5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine An intermediate in the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine. google.com
2-Benzyloxypyridine A reagent for the synthesis of benzyl (B1604629) ethers and esters. beilstein-journals.org
Ethyl (S)-2-(benzyloxy)propionate An intermediate formed by O-benzylation. orgsyn.org
Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate Synthesized using 2-benzyloxy-1-methylpyridinium triflate. orgsyn.org
4-Chloro-6-methylpyrimidine-2-thiol Used in the synthesis of bis-heterocycle conjugates. japsonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B2785697 2-(Benzyloxy)-4-methylpyrimidine CAS No. 172898-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-7-8-13-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYGRYZDJNDSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 4 Methylpyrimidine

Nucleophilic Substitution Reactions at the 2-Position

The 2-position of the pyrimidine (B1678525) ring is electron-deficient, making it a prime site for nucleophilic attack. wikipedia.orgslideshare.net This is further influenced by the presence of the benzyloxy group, a good leaving group, which facilitates substitution reactions.

Transformations Involving Replacement of the Benzyloxy Group

The benzyloxy group at the 2-position of 2-(benzyloxy)-4-methylpyrimidine can be readily displaced by a variety of nucleophiles. These reactions are fundamental in the synthesis of diverse 2-substituted pyrimidine derivatives. For instance, treatment with amines, such as piperidine (B6355638) or benzylaniline, can yield the corresponding 2-amino-4-methylpyrimidine (B85506) derivatives. researchgate.net Similarly, reactions with thiols can introduce sulfur-based functionalities at this position. The efficiency of these substitutions often depends on the reaction conditions, including the nature of the nucleophile and the use of catalysts or microwave irradiation to enhance reaction rates. researchgate.net

Mechanistic Studies of Benzyloxy Cleavage and Functional Group Interconversion

The cleavage of the benzyloxy group typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. wikipedia.org The reaction is initiated by the attack of a nucleophile on the C-2 carbon, forming a Meisenheimer-like intermediate. Subsequent departure of the benzyloxy group as a stable benzyloxide anion regenerates the aromatic pyrimidine ring.

Alternatively, the benzyl (B1604629) ether can be cleaved under reductive conditions, a process known as hydrogenolysis. youtube.com This method involves the use of hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) and offers a mild and efficient way to deprotect the hydroxyl group, yielding 2-hydroxy-4-methylpyrimidine (B92982) (which exists predominantly as its tautomer, 4-methyl-2(1H)-pyrimidinone) and toluene (B28343) as a byproduct. youtube.com Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have also been employed for the selective cleavage of benzyl ethers under mild conditions, tolerating a variety of other functional groups. organic-chemistry.org

Reactivity of the Methyl Group at the 4-Position

The methyl group at the 4-position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atom, rendering its protons acidic and susceptible to a range of chemical transformations.

Functionalization Strategies (e.g., Oxidation, Halogenation)

The activated nature of the 4-methyl group allows for its direct functionalization. Oxidation reactions can convert the methyl group into a formyl or carboxyl group, providing a handle for further synthetic modifications. Halogenation, typically with N-halosuccinimides, can introduce a halogen atom onto the methyl group, creating a reactive site for subsequent nucleophilic substitution or cross-coupling reactions.

Condensation and Carbonyl-Based Transformations

The acidic protons of the 4-methyl group can be removed by a strong base to generate a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, most notably carbonyl compounds. For example, reaction with aldehydes or ketones in the presence of a base leads to the formation of vinylpyrimidine derivatives. Nitrosation of the 4-methyl group has been observed to occur preferentially over a methyl group at the 2-position in pyrimidines, leading to the formation of 4-aldoximes. clockss.org This highlights the enhanced reactivity of the 4-methyl group.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Such reactions are significantly more difficult compared to benzene (B151609) or even pyridine. wikipedia.orgresearchgate.net However, electrophilic substitution can occur, preferentially at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net

The presence of activating groups, such as the benzyloxy and methyl groups in this compound, can increase the electron density of the ring, making electrophilic substitution more feasible. Nevertheless, these reactions often require forcing conditions. Examples of electrophilic substitution on the pyrimidine ring include nitration, halogenation, and sulfonation, although these are more commonly observed with more highly activated pyrimidine systems. wikipedia.org For this compound specifically, electrophilic attack on the pyrimidine ring is less common than reactions involving the benzyloxy and methyl groups.

Halogenation and Nitration Studies (Hypothetical)

While specific experimental studies on the direct halogenation and nitration of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of the pyrimidine nucleus. The pyrimidine ring is electron-deficient, which generally makes electrophilic aromatic substitution challenging compared to benzene. However, the presence of activating groups can facilitate such reactions.

In this compound, the benzyloxy group at the C2 position and the methyl group at the C4 position are both electron-donating. These groups increase the electron density of the pyrimidine ring, particularly at the C5 position, making it the most probable site for electrophilic attack. tsijournals.comwikipedia.org

Halogenation: Hypothetically, the direct halogenation of this compound at the C5 position could be achieved using standard electrophilic halogenating agents. For instance, bromination could likely be accomplished using N-bromosuccinimide (NBS) in a suitable solvent, while iodination might be performed with N-iodosuccinimide (NIS). tandfonline.com The reaction would proceed via a standard electrophilic aromatic substitution mechanism, where the halogenating agent attacks the electron-rich C5 position.

Nitration: Nitration of the pyrimidine ring is generally a difficult process requiring harsh conditions. wikipedia.org However, for activated pyrimidines, the reaction is more feasible. The nitration of this compound would be expected to occur at the C5 position using a nitrating mixture, such as nitric acid in sulfuric acid. Careful control of the reaction conditions would be crucial to prevent degradation of the starting material and the cleavage of the benzyloxy group. The primary product would be 2-(benzyloxy)-5-nitro-4-methylpyrimidine.

A summary of hypothetical electrophilic substitution reactions is presented below.

Reaction TypeReagentHypothetical ProductTarget Position
BrominationN-Bromosuccinimide (NBS)2-(Benzyloxy)-5-bromo-4-methylpyrimidineC5
IodinationN-Iodosuccinimide (NIS)2-(Benzyloxy)-5-iodo-4-methylpyrimidineC5
NitrationHNO₃/H₂SO₄2-(Benzyloxy)-5-nitro-4-methylpyrimidineC5

Regioselectivity and Electronic Influences

The regioselectivity of reactions involving this compound is dictated by the electronic properties of its constituent groups. The pyrimidine ring itself is π-deficient due to the presence of two electronegative nitrogen atoms. tsijournals.com This inherent electron deficiency makes positions C2, C4, and C6 susceptible to nucleophilic attack, while electrophilic substitution is favored at the C5 position, which is comparatively less electron-deficient. tsijournals.comwikipedia.org

The substituents on the ring, a benzyloxy group at C2 and a methyl group at C4, are both classified as electron-donating groups (EDGs).

2-Benzyloxy Group: The oxygen atom of the benzyloxy group can donate electron density to the ring via a resonance effect, counteracting the electron-withdrawing inductive effect of the nitrogen atoms.

4-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects.

The combined effect of these two EDGs significantly increases the electron density at the C5 position, making it the primary site for electrophilic attack (e.g., halogenation, nitration). Conversely, these EDGs would decrease the electrophilicity of the C2 and C4 positions, making them less reactive towards nucleophiles than in an unsubstituted or halogen-substituted pyrimidine. The electronic influence of substituents is a critical factor in determining the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings. nih.gov

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the pyrimidine ring must first be functionalized with a suitable leaving group, typically a halide (e.g., I, Br) or a triflate. As discussed hypothetically in section 3.3.1, such a leaving group can be introduced at the C5 position via electrophilic halogenation. The following sections discuss coupling methodologies assuming the presence of a reactive handle, such as a 5-halo-2-(benzyloxy)-4-methylpyrimidine.

Suzuki-Miyaura, Sonogashira, and Heck Coupling Methodologies

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is widely used for creating C-C bonds. mit.edulibretexts.org A 5-halo-2-(benzyloxy)-4-methylpyrimidine could be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate or cesium carbonate. mit.eduorganic-chemistry.org This methodology would provide access to a diverse range of 5-aryl or 5-vinyl substituted 2-(benzyloxy)-4-methylpyrimidines.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. tandfonline.com 5-Iodo-2-(benzyloxy)-4-methylpyrimidine would be an excellent substrate for Sonogashira coupling with various terminal alkynes, yielding 5-alkynyl-2-(benzyloxy)-4-methylpyrimidine derivatives. Such reactions have been successfully applied to other iodo-pyrimidine systems, including pyrimidine nucleosides. acs.orgrsc.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netrsc.org A 5-halo-2-(benzyloxy)-4-methylpyrimidine could react with alkenes like styrenes or acrylates to introduce a vinyl group at the C5 position. The reaction conditions often require a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base such as triethylamine. researchgate.netsioc-journal.cn

A summary of potential cross-coupling partners for a hypothetical 5-halo-2-(benzyloxy)-4-methylpyrimidine is shown in the table below.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Linkage at C5
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) complex, Base (e.g., K₂CO₃)C5-Aryl / C5-Vinyl
SonogashiraTerminal AlkynePd(0)/Cu(I) complex, Amine BaseC5-Alkynyl
HeckAlkenePd(II) complex, Base (e.g., Et₃N)C5-Vinyl

C-H Activation and Functionalization Strategies

Direct C-H activation offers an alternative to pre-functionalization (i.e., halogenation) for creating new bonds, enhancing atom and step economy. snnu.edu.cndmaiti.comscielo.br For this compound, C-H functionalization could theoretically be directed to several positions.

The most acidic C-H bond on the pyrimidine ring is at the C5 position. However, directing group-assisted C-H activation could enable functionalization at other positions. For instance, if a directing group were installed on the methyl group at C4, it could potentially direct a transition metal catalyst to activate the C5-H bond. More advanced strategies involve transient directing groups that are formed in situ to guide the catalyst. snnu.edu.cn

Another potential site for C-H activation is the C6-H bond. While less reactive towards electrophiles, its proximity to the ring nitrogen might allow for certain metal-catalyzed C-H functionalization reactions. Furthermore, C-H bonds on the methyl group or the benzyl group could also be targets for functionalization, although this would not modify the pyrimidine core directly. Metal-free, aerobic C-H activation methods are also emerging as a sustainable alternative. rsc.org

Radical Reactions and Photochemical Transformations (Hypothetical)

Radical Reactions: The pyrimidine ring can undergo reactions with radicals. For instance, hydroxyl radicals, often generated via photolysis of hydrogen peroxide, are known to add across the C5-C6 double bond of pyrimidines. tandfonline.comnih.gov Similarly, tert-butoxy (B1229062) radicals can initiate reactions by adding to the C5 or C6 position, leading to the formation of pyrimidine base radicals. nih.gov Another possibility is hydrogen abstraction from the methyl group at C4 or the benzylic position of the benzyloxy group. The reaction of oxide radical ions with methylated pyrimidines has been shown to proceed via hydrogen abstraction from the methyl group to form allyl-type radicals. researchgate.net These radical intermediates could then be trapped or undergo further transformations.

Photochemical Transformations: Pyrimidine derivatives are known to be photochemically active. wikipedia.org Upon UV irradiation, they can undergo a variety of reactions, including cycloadditions, ring cleavage, and ring contractions. tsijournals.comcdnsciencepub.comcdnsciencepub.comrsc.org For this compound, several hypothetical photochemical pathways can be envisioned:

[2+2] Photocycloaddition: Irradiation in the presence of an alkene could potentially lead to a [2+2] cycloaddition across the C5-C6 double bond.

Ring Contraction: Some pyrimidinones (B12756618) have been shown to undergo photochemical ring contraction to form imidazolinone derivatives. cdnsciencepub.com While this compound is not a pyrimidinone, related transformations under specific conditions cannot be entirely ruled out.

Photolysis of the Benzyloxy Group: The benzyloxy group itself is photolabile and could be cleaved under certain UV irradiation conditions, potentially leading to the formation of a 2-hydroxypyrimidine (B189755) derivative and benzyl radicals.

These hypothetical radical and photochemical reactions represent potential, yet underexplored, avenues for the functionalization of this compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 4 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net For molecules like 2-(Benzyloxy)-4-methylpyrimidine, DFT calculations can elucidate key aspects of their electronic makeup. These calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Studies on similar pyrimidine (B1678525) derivatives have shown that DFT is effective in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in related pyrimidine compounds, the HOMO-LUMO gap has been used to understand charge transfer within the molecule. nih.gov

Furthermore, DFT allows for the mapping of electron density to determine the distribution of charge across the molecule. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The resulting electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. In pyrimidine structures, the nitrogen atoms of the pyrimidine ring are typically electron-rich centers.

Parameter Significance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO GapDifference in energy between HOMO and LUMO; indicates chemical reactivity and stability.
Charge DistributionDescribes how electron density is spread across the molecule, identifying nucleophilic and electrophilic sites.
Electrostatic PotentialProvides a visual map of the charge distribution on the molecule's surface.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can be used for the precise determination of molecular geometries. aps.org

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. rsc.org

By mapping the potential energy surface, researchers can identify not only the most stable conformation but also other local energy minima and the transition states that connect them. This energy landscape provides a comprehensive picture of the molecule's flexibility and the energetic barriers to conformational changes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions. It allows for the study of transient species like transition states and the exploration of various reaction pathways, which can be difficult or impossible to observe experimentally. acs.org

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and its kinetics. Computational methods can locate these structures on the potential energy surface.

Once a transition state is located, its structure can be confirmed by frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis using the Intrinsic Reaction Coordinate (IRC) method can then be performed. IRC calculations trace the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the identified transition state indeed connects the desired species.

Prediction of Reaction Pathways and Energetic Barriers

By calculating the energies of the reactants, transition states, and products, computational chemistry can predict the most likely reaction pathways. The energetic barrier, or activation energy, is the difference in energy between the reactants and the transition state. A lower activation energy indicates a faster reaction.

For a molecule like this compound, which can undergo reactions such as nucleophilic substitution at the pyrimidine ring, computational modeling can compare the energetic profiles of different potential reaction mechanisms. rsc.org For example, it could be used to determine whether a reaction proceeds through a stepwise or a concerted mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological systems. This compound possesses considerable conformational flexibility due to the rotatable bonds in the benzyloxy group.

Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.comyoutube.comgithub.iopensoft.net By solving Newton's equations of motion for the atoms in the molecule and any surrounding solvent, MD simulations can explore the conformational space accessible to the molecule at a given temperature. These simulations can reveal the preferred conformations, the timescales of conformational changes, and the influence of the environment on the molecule's structure. nih.gov For instance, MD simulations could be used to study how the benzyloxy group of this compound folds and interacts with other parts of the molecule or with solvent molecules.

Computational Method Application to this compound
Density Functional Theory (DFT)Calculation of electronic properties like HOMO/LUMO energies and charge distribution.
Ab Initio MethodsPrecise geometry optimization and mapping of the potential energy landscape.
Transition State TheoryIdentification and characterization of transition states in potential reactions.
Intrinsic Reaction Coordinate (IRC)Confirmation of the reaction pathway connecting reactants, transition states, and products.
Molecular Dynamics (MD) SimulationsExploration of conformational space and dynamic behavior over time.

Simulation of Solvent Effects on Molecular Behavior

Detailed simulations of how different solvents affect the molecular behavior of this compound have not been documented in scientific literature. Research in this area would be valuable for understanding the compound's solubility and reactivity in various chemical environments. Such studies often use computational models to predict how the molecule's conformation and electronic structure change in the presence of different solvent molecules, which can influence reaction outcomes and physical properties.

Prediction of Spectroscopic Parameters via Computational Methods

While experimental spectroscopic data may exist, theoretical predictions of these parameters for this compound are not found in current research publications.

Calculated NMR Chemical Shifts and Coupling Constants

There are no available studies presenting calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Theoretical NMR calculations are a powerful tool for confirming molecular structures and understanding the electronic environment of atoms within a molecule.

Theoretical Vibrational Frequencies and Intensities

Similarly, there is a lack of published research on the theoretical vibrational frequencies and intensities for this compound. These calculations, which predict the compound's infrared (IR) and Raman spectra, are instrumental in identifying characteristic functional groups and understanding the molecule's vibrational modes.

Applications of 2 Benzyloxy 4 Methylpyrimidine As a Strategic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 2-(Benzyloxy)-4-methylpyrimidine is ideally suited for elaboration into more complex molecular architectures. The nitrogen atoms of the pyrimidine (B1678525) ring provide nucleophilic centers, while the benzyloxy group can be manipulated to unmask a reactive site for cyclization or substitution reactions. This has made it a key intermediate in the synthesis of fused heterocycles and multifunctional scaffolds.

Construction of Fused Pyrimidine Derivatives

One of the most powerful applications of benzyloxy-substituted pyrimidines is in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings. These fused systems, such as purines and pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry.

Research has demonstrated the utility of benzyloxy-pyrimidine precursors in creating these complex structures. For instance, the synthesis of 9-hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one has been achieved starting from 5-(benzyloxy)pyrimidin-4-amine. nih.gov In this multi-step synthesis, the starting amine is reacted with a derivative of Meldrum's acid to form a pyrimidinyl-dioxane-dione intermediate. Subsequent heating induces cyclization to generate the pyrimido[1,6-a]pyrimidin-4-one core. The final step involves the hydrogenolysis of the benzyl (B1604629) protecting group to yield the desired hydroxyl functionality. nih.gov

Similarly, benzyloxy-substituted precursors are instrumental in building pyrimido[4,5-b]quinoline derivatives. These syntheses often involve one-pot, multi-component reactions where a benzyloxy-substituted aldehyde is condensed with an aminopyrimidine derivative (like 6-aminouracil) and a 1,3-dicarbonyl compound. nih.gov The benzyloxy group is carried through the reaction sequence, resulting in a fused system that retains this functionality for potential later-stage modification. nih.gov Another significant class of fused heterocyles, 1,2,4-triazolo[1,5-a]pyrimidines, has been synthesized using 2-benzylthio-5-methyl-7-hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine as a starting material to produce various 7-substituted benzyloxy derivatives. sioc-journal.cn

The following table summarizes representative examples of fused pyrimidine derivatives synthesized from benzyloxy-pyrimidine precursors.

PrecursorReaction Partner(s)Fused ProductKey Features
5-(Benzyloxy)pyrimidin-4-amineMeldrum's acid derivative9-(Benzyloxy)-4H-pyrimido[1,6-a]pyrimidin-4-oneThermal cyclization followed by deprotection. nih.gov
4-(Benzyloxy)benzaldehyde6-Amino-1,3-dimethyluracil, Dimedone5-(4-(Benzyloxy)phenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trioneOne-pot multi-component synthesis. nih.gov
2-Benzylthio-5-methyl-7-hydroxyl-1,2,4-triazolo[1,5-a]pyrimidineSubstituted benzyl halides2-Benzylthio-5-methyl-7-substituted benzyloxy-1,2,4-triazolo[1,5-a]pyrimidineEtherification to introduce diverse benzyloxy groups. sioc-journal.cn

Synthesis of Multifunctional Pyrimidine-Based Scaffolds

Beyond fused systems, this compound serves as a foundational scaffold for building molecules with multiple, strategically placed functional groups. The benzyloxy group acts as a stable protecting group, allowing other positions on the pyrimidine ring to be modified selectively.

For example, the synthesis of highly substituted pyrimidine N-oxides has been accomplished using benzyloxyallenes in a three-component reaction, followed by cyclocondensation. thieme-connect.com The presence of the benzyloxy group in the resulting pyrimidine N-oxide allows for further functionalization, demonstrating the compound's utility in creating diverse molecular libraries. thieme-connect.com Furthermore, research into pyrimidine derivatives has led to the synthesis of compounds like 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidines. researchgate.net These molecules are rich in functional groups, including amino, nitro/nitroso, and the benzyloxy moiety, making them versatile intermediates for further chemical exploration. researchgate.net The pyrimidine core acts as a robust platform upon which a variety of substituents can be installed, leading to scaffolds with tailored electronic and steric properties for applications in drug discovery and materials science.

Role in the Development of Novel Organic Materials (if applicable)

While pyrimidine derivatives are extensively studied for their biological activity, their application in materials science is an emerging field. The rigid, planar structure and the presence of heteroatoms make the pyrimidine ring an attractive component for polymers and supramolecular structures.

As a Monomer or Component in Polymer Chemistry

Based on available literature, the direct use of this compound as a monomer in polymerization reactions is not widely reported. While related compounds like 2-benzyloxyethanol have been used as initiators in ring-opening polymerizations of other monomers, the integration of the this compound unit itself into a polymer backbone is not a well-documented application. mpg.de

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form ordered, large-scale assemblies. nih.govrsc.org The pyrimidine ring, with its nitrogen atoms and π-system, is a candidate for participating in such interactions. However, specific studies detailing the integration of this compound into discrete supramolecular assemblies are not prominent in the current scientific literature.

Ligand Design in Organometallic Chemistry

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent potential donors for coordination to metal centers. This has led to the exploration of pyrimidine derivatives as ligands in organometallic chemistry, where they can be used to construct catalysts, functional materials, and metal-organic frameworks.

While direct studies on this compound as a ligand are limited, the coordination chemistry of closely related scaffolds provides strong evidence for its potential. For example, 2-amino-4-methylpyrimidine (B85506) has been shown to act as a chelating ligand, coordinating with metal ions like copper(II). researchgate.net The amino and one of the ring nitrogen atoms bind to the metal center, forming a stable complex. researchgate.net

Given this precedent, it is highly plausible that this compound could function as a monodentate or bridging ligand in organometallic complexes. The nitrogen atoms at positions 1 and 3 are available for coordination. The benzyloxy group, being relatively bulky, might sterically influence the coordination mode and the resulting complex's geometry. Furthermore, deprotection of the benzyloxy group to reveal a hydroxyl or thione functionality would create a new bidentate chelating site, offering a route to multifunctional ligands with tunable electronic properties. This potential makes the this compound scaffold a promising, though currently underexplored, platform for the design of novel ligands for catalysis and materials science.

Chelation Studies with Transition Metals

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental concept in coordination chemistry. researchgate.netacs.org The ability of a molecule to act as a chelating agent is predicated on the presence of multiple donor atoms, typically containing lone pairs of electrons, positioned to allow for the formation of a stable ring structure with the metal ion.

While direct and extensive chelation studies specifically focused on this compound are not widely documented in available literature, its structural motifs suggest a significant potential for such interactions. The pyrimidine ring contains two nitrogen atoms which can act as Lewis bases, donating their lone pairs of electrons to a suitable transition metal center. The geometry of these nitrogen atoms in the six-membered ring is conducive to forming stable chelate complexes.

Investigations into structurally related compounds underscore this potential. For instance, studies on polydentate ligands derived from substituted pyridines and pyrimidines have demonstrated their pronounced ability to form stable complexes with a variety of transition metals. sci-hub.stnih.gov Research on N-pyrimidino benzamide-2-carboxylic acid has shown successful synthesis of its chelates with Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). nih.gov Similarly, derivatives of 4-(benzyloxy)-2,6-diformylpyridine have been shown to form complexes with transition metal ions like copper(II), nickel(II), and zinc(II), highlighting the role of the benzyloxy-substituted N-heterocycle in coordination chemistry. sci-hub.st The biological and chemical activity of such metal complexes is often enhanced upon chelation. researchgate.net

Table 1: Examples of Chelation Studies with Related Pyrimidine and Pyridine Derivatives

Ligand DerivativeTransition Metal(s) StudiedKey Findings
N-pyrimidino benzamide-2-carboxylic acidCu(II), Ni(II), Co(II), Zn(II), Mn(II)Successful synthesis and characterization of metal chelates with demonstrated biological activity. nih.gov
4-(Benzyloxy)-2,6-diformylpyridine bis(2'-pyridylhydrazone)Cu(II), Ni(II), Zn(II)The ligand showed a high affinity for Cu(II), indicating effective chelation. sci-hub.st
Schiff base from 3,4-dihydro-2H-benzo[b] , fluorochem.co.ukdioxepin-7-amineNi(II), Cu(II)The biological efficiency of the ligand was enhanced upon chelation with transition metals. researchgate.net

These examples strongly suggest that this compound possesses the necessary electronic and structural features to act as a bidentate ligand, forming stable chelate rings with transition metals. Further research in this area could uncover novel complexes with interesting magnetic, electronic, or catalytic properties.

Catalytic Applications as a Ligand in Homogeneous and Heterogeneous Catalysis

The efficacy of transition metal catalysis often relies on the nature of the ligands coordinated to the metal center. Ligands can modulate the metal's steric and electronic properties, thereby influencing the catalyst's activity, selectivity, and stability. uclouvain.beresearchgate.net N-heterocyclic compounds, including pyrimidines and pyridines, are a cornerstone of ligand design due to their strong coordination abilities.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. researchgate.net this compound, with its nitrogen donor atoms, is a candidate for use as a ligand in homogeneous catalytic systems. Pyridine and pyrimidine derivatives are widely employed in various catalytic reactions, such as C-C bond formation and hydrogenation. mdpi.commdpi.com For example, ruthenium complexes bearing pyridine-based ligands have been shown to be effective catalysts for the direct arylation of C-H bonds. acs.org Similarly, copper complexes with N,N,N-tridentate ligands are used in Chan-Lam coupling reactions. mdpi.com The this compound ligand could potentially be used to create novel catalysts for such transformations, where the benzyloxy and methyl groups could be modified to fine-tune the steric and electronic environment of the metal center.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. researchgate.net A major advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture. u-tokyo.ac.jp Homogeneous catalysts can be "heterogenized" by anchoring them to a solid support. u-tokyo.ac.jprsc.org this compound could be functionalized—for instance, by modifying the benzyl or methyl group—to allow for its covalent attachment to a solid support like silica, alumina, or a polymer resin. u-tokyo.ac.jp The resulting supported ligand could then coordinate with a metal, creating a recyclable, solid-supported catalyst. This approach combines the high selectivity and activity often associated with homogeneous catalysts with the practical benefits of heterogeneous systems.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Ligand Application

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactants (e.g., liquid) researchgate.netDifferent from reactants (e.g., solid) researchgate.net
Catalyst Separation Often difficult, may require distillation or extractionEasy, typically by filtration u-tokyo.ac.jp
Activity/Selectivity Often high due to well-defined active sitesCan be lower; may have mass transfer limitations researchgate.net
Ligand Role This compound acts as a soluble ligand. uclouvain.beThis compound is immobilized on a solid support. u-tokyo.ac.jp
Recyclability Generally poorGenerally good rsc.org

Given the established use of N-heterocycles in catalysis, this compound represents a promising, yet underexplored, platform for the development of new catalysts for both homogeneous and heterogeneous applications.

Intermediacy in the Synthesis of Agrochemicals and Specialty Chemicals

In the chemical and pharmaceutical industries, "intermediates" or "building blocks" are compounds that serve as precursors for the synthesis of more complex, high-value products like agrochemicals and specialty chemicals. grahamchemical.comacints.com this compound is a strategic intermediate due to its combination of a modifiable pyrimidine ring and a benzyloxy group that can serve as a stable protecting group for a hydroxyl function.

The pyrimidine core is a key structural feature in a multitude of biologically active compounds, particularly in the agrochemical sector. researchgate.netnih.gov A prominent example is the development of the novel insecticide Benzpyrimoxan, which features a substituted benzyloxy-pyrimidine structure. nih.gov The discovery and optimization of Benzpyrimoxan involved synthesizing numerous pyrimidine derivatives to establish structure-activity relationships, underscoring the importance of this heterocyclic scaffold in creating new pest management solutions. nih.gov Furthermore, other pyrimidine derivatives, such as aryloxyphenoxypropionates containing a pyrimidinyl moiety, have been developed and show potent herbicidal activity. researchgate.net

The presence of the benzyloxy group in this compound is particularly advantageous. The benzyl group is a common protecting group for alcohols in multi-step organic synthesis because it is stable to a wide range of reaction conditions but can be readily removed when needed, typically by catalytic hydrogenation. researchgate.net This allows for selective reactions to be performed on other parts of the molecule without affecting the hydroxyl group precursor at the 2-position.

In the realm of specialty chemicals—a broad category that includes pharmaceuticals, pigments, and materials science compounds pmcsg.com—complex heterocyclic molecules are frequently required. Pyrimidine derivatives serve as crucial intermediates for the synthesis of a wide array of these products. slnpharmachem.com The reactivity of the pyrimidine ring allows for further functionalization, making this compound a versatile starting point for creating diverse molecular libraries for drug discovery or materials development.

Table 3: Examples of Pyrimidine Derivatives as Intermediates in Bioactive Compound Synthesis

Pyrimidine IntermediateApplication/Target Molecule ClassSignificance
Phenyl Pyrimidine DerivativesInsecticides (e.g., Benzpyrimoxan)The pyrimidine core is essential for insecticidal activity against rice planthoppers. nih.gov
PyrimidinyloxyphenoxypropionatesHerbicidesThese compounds target the ACCase enzyme in grasses, demonstrating potent herbicidal effects. researchgate.net
2-Amino-6-methylpyrimidine-4(3H)-thione DerivativesPlant Growth RegulatorsSynthesized compounds showed a pronounced stimulating effect on plant growth. researchgate.net
4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-aminePharmaceuticals & AgrochemicalsUsed as a building block for more complex molecules with potential biological activities.

The structural features of this compound make it a highly valuable building block for chemists aiming to construct complex molecules with specific biological or material properties.

Future Research Directions and Unexplored Avenues in 2 Benzyloxy 4 Methylpyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives, including 2-(Benzyloxy)-4-methylpyrimidine, is an area ripe for innovation, with a strong emphasis on green and sustainable practices. rasayanjournal.co.inbenthamdirect.com Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research should prioritize the development of methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign.

Key areas for development include:

Catalytic Systems: Exploring novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions and improved selectivity. scholarsresearchlibrary.com The use of reusable catalysts is particularly desirable to enhance sustainability. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs for the synthesis of complex pyrimidine derivatives from simple starting materials would improve atom economy and reduce the number of synthetic steps and purification processes. scholarsresearchlibrary.comresearchgate.net

Solvent-Free and Aqueous Media Reactions: Shifting away from hazardous organic solvents towards solvent-free conditions or the use of water as a solvent is a cornerstone of green chemistry. researchgate.netjmaterenvironsci.comresearchgate.net

Synthetic ApproachKey AdvantagesRelevant Research Areas
Catalysis Milder conditions, higher selectivity, reusability. scholarsresearchlibrary.comresearchgate.netNovel metal and organocatalysts.
Microwave/Ultrasound Reduced reaction times, increased yields. rasayanjournal.co.inresearchgate.netjmaterenvironsci.comEnergy-efficient synthesis protocols.
Multicomponent Reactions Improved atom economy, fewer synthetic steps. scholarsresearchlibrary.comresearchgate.netOne-pot synthesis of complex derivatives.
Green Solvents Reduced environmental impact, increased safety. researchgate.netjmaterenvironsci.comresearchgate.netReactions in water or under solvent-free conditions.

Exploration of Undiscovered Reactivity and Transformation Pathways

While the fundamental reactivity of the pyrimidine core is well-established, there remains significant potential to uncover novel reactions and transformations for this compound. A deeper understanding of its electronic and steric properties will be crucial for predicting and exploiting new chemical behaviors.

Future research could focus on:

C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the pyrimidine ring would provide a highly efficient and atom-economical way to introduce new substituents and build molecular complexity.

Novel Cyclization Reactions: Investigating new annulation strategies to construct fused heterocyclic systems incorporating the this compound scaffold could lead to the discovery of compounds with unique three-dimensional structures.

Photochemical and Electrochemical Reactions: Exploring the behavior of this compound under photochemical or electrochemical conditions may reveal new reactivity patterns and provide access to novel derivatives that are inaccessible through traditional thermal methods. acs.org High-throughput screening techniques can be employed to rapidly explore these possibilities. acs.orgfigshare.com

Skeletal Remodeling: Investigating reactions that lead to the rearrangement or expansion of the pyrimidine ring could open up new avenues for creating diverse heterocyclic structures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern automation and flow chemistry technologies presents a significant opportunity to accelerate discovery and optimize reaction conditions. beilstein-journals.org Flow chemistry, in particular, offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch processes. mdpi.comresearchgate.net

Key areas for future work include:

Development of Flow Synthesis Protocols: Adapting existing batch syntheses of this compound and its derivatives to continuous flow systems. researchgate.netrsc.org This includes the synthesis of the core structure and subsequent functionalization reactions.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for specific transformations.

High-Throughput Screening (HTS): Combining flow chemistry with HTS techniques to rapidly synthesize and screen libraries of this compound derivatives. acs.orgnih.govnih.govresearchgate.net This approach can significantly accelerate the discovery of new compounds.

Tandem and Multistep Flow Synthesis: Designing integrated flow systems that allow for multiple synthetic steps to be performed in a continuous sequence without the need for intermediate isolation and purification. mdpi.comrsc.orgacs.org

TechnologyAdvantages for this compound Chemistry
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, access to novel reaction conditions. beilstein-journals.orgmdpi.comresearchgate.net
Automated Synthesis Rapid optimization of reaction conditions, high-throughput experimentation.
High-Throughput Screening Accelerated discovery of new reactions and bioactive molecules. acs.orgnih.govnih.govresearchgate.net

Synergistic Experimental and Computational Research Strategies for Predictive Chemistry

The combination of experimental and computational approaches offers a powerful strategy for advancing the chemistry of this compound. ajchem-b.comjchemrev.comrsc.orgfrontiersin.orgdntb.gov.uabohrium.combohrium.com Computational modeling can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new experiments, thereby saving time and resources.

Future research should leverage this synergy by:

Predictive Reactivity Models: Developing and refining computational models, such as those based on Density Functional Theory (DFT), to predict the regioselectivity and stereoselectivity of reactions involving this compound. ajchem-b.comjchemrev.comjchemrev.comnih.govrsc.org These models can help in understanding the influence of substituents on reactivity. nih.gov

Mechanism Elucidation: Using computational methods to elucidate the mechanisms of newly discovered reactions, providing a deeper understanding of the underlying chemical principles.

In Silico Screening: Employing computational screening techniques to virtually evaluate large libraries of potential this compound derivatives for desired properties, prioritizing the most promising candidates for synthesis and experimental testing.

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models and employing machine learning algorithms to correlate the structural features of this compound derivatives with their observed properties. mdpi.comscirp.org This can aid in the rational design of new molecules with optimized characteristics.

Research StrategyContribution to this compound Chemistry
Predictive Computational Models Guide experimental design by predicting reaction outcomes. ajchem-b.comjchemrev.comjchemrev.comnih.govrsc.org
Mechanistic Studies Provide a fundamental understanding of reaction pathways.
Virtual Screening Prioritize synthetic targets and accelerate discovery.
QSAR and Machine Learning Enable rational design of molecules with desired properties. mdpi.comscirp.org

By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.